REACTION_CXSMILES
|
[CH:1]1[C:6]2[C:7]([N:16]3[CH2:21][CH2:20][N:19]([CH2:22][CH2:23][O:24][CH2:25][CH2:26][O:27]C(=O)C4C=CC=CC=4)[CH2:18][CH2:17]3)=[N:8][C:9]3[CH:15]=[CH:14][CH:13]=[CH:12][C:10]=3[S:11][C:5]=2[CH:4]=[CH:3][CH:2]=1.[OH-].[Na+]>C(O)C>[CH:2]1[CH:3]=[CH:4][C:5]2[S:11][C:10]3[CH:12]=[CH:13][CH:14]=[CH:15][C:9]=3[N:8]=[C:7]([N:16]3[CH2:21][CH2:20][N:19]([CH2:22][CH2:23][O:24][CH2:25][CH2:26][OH:27])[CH2:18][CH2:17]3)[C:6]=2[CH:1]=1 |f:1.2|
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Name
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Benzoic acid 2-[2-(4-dibenzo[b,f][1,4]-thiazepin-11-yl-piperazin-1-yl]-ethoxy]-ethyl ester
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Quantity
|
1.5 g
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Type
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reactant
|
Smiles
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C1=CC=CC2=C1C(=NC1=C(S2)C=CC=C1)N1CCN(CC1)CCOCCOC(C1=CC=CC=C1)=O
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Name
|
|
Quantity
|
1 mL
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Type
|
reactant
|
Smiles
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[OH-].[Na+]
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Name
|
|
Quantity
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10 mL
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Type
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solvent
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Smiles
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C(C)O
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Control Type
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UNSPECIFIED
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Setpoint
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80 °C
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Type
|
CUSTOM
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Details
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Then the mixture was stirred at 80° C. for 2 h
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
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1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
The reaction mixture was evaporated in vacuo
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Type
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ADDITION
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Details
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Ethyl acetate (20 ml) and saturated NaCl-water (15 ml) were added to the residue
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Type
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CUSTOM
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Details
|
The water phase was separated
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Type
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ADDITION
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Details
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To the organic phase was added 1 M HCl (10 ml)
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Type
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ADDITION
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Details
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To the combined water phase was added 50% NaOH until the pH was 12 and saturated NaCl-water (10 ml)
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Type
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EXTRACTION
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Details
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The alkaline water phase was extracted twice with ethyl acetate (10 ml)
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Type
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WASH
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Details
|
The combined organic phase was washed with saturated NaCl-water (10 ml)
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Type
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DRY_WITH_MATERIAL
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Details
|
dried with Na2SO4
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Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
C=1C=CC2=C(C1)C(=NC=3C=CC=CC3S2)N4CCN(CC4)CCOCCO
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |